Bremazocine
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Overview
Description
Bremazocine is a potent κ-opioid receptor agonist related to pentazocine. It is known for its powerful and long-lasting analgesic and diuretic effects. Remarkably, it has 200 times the activity of morphine but does not exhibit addictive properties or respiratory depression .
Preparation Methods
Bremazocine can be synthesized through various routes. One notable method involves the reaction of 6-ethyl-1,2,3,4,5,6-hexahydro-3-(1-hydroxycyclopropyl)methyl-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol with appropriate reagents under controlled conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Bremazocine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of this compound.
Substitution: Substitution reactions involve replacing specific functional groups in the this compound molecule with other groups, resulting in different derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bremazocine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving κ-opioid receptors.
Biology: this compound is employed in research to understand the role of κ-opioid receptors in various biological processes.
Medicine: Its potent analgesic properties make it a subject of interest in pain management research.
Mechanism of Action
Bremazocine exerts its effects primarily through its action on κ-opioid receptors. It binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic and diuretic effects. The molecular targets include G-protein-coupled receptors, which mediate the downstream effects of this compound .
Comparison with Similar Compounds
Bremazocine is unique among κ-opioid receptor agonists due to its high potency and lack of addictive properties. Similar compounds include:
Pentazocine: Another κ-opioid receptor agonist with similar analgesic effects but with a higher potential for addiction.
Butorphanol: A κ-opioid receptor agonist used for pain management, but with a different side effect profile.
Ketocyclazocine: Known for its κ-opioid receptor activity but with more pronounced psychotomimetic effects .
This compound stands out due to its potent analgesic effects without the common side effects associated with other opioids.
Biological Activity
Bremazocine is a synthetic compound classified as a kappa-opioid receptor agonist, notable for its potent analgesic and diuretic properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound primarily acts on the kappa-opioid receptors (KOR), which are a subtype of opioid receptors involved in pain modulation and other physiological processes. The activation of KOR by this compound leads to various biological effects, including analgesia and diuresis. Its potency as an analgesic is reported to be three to four times greater than that of morphine in animal models, as evidenced by hot plate and tail flick tests .
Table 1: Comparison of Analgesic Potency
Compound | Analgesic Potency (relative to morphine) |
---|---|
This compound | 3-4 times more potent |
Morphine | 1 (baseline) |
Pharmacological Effects
- Analgesia : this compound exhibits significant analgesic effects without the typical side effects associated with mu-opioid receptor agonists, such as respiratory depression and dependence. However, it does induce dysphoria, which limits its clinical applications .
- Diuresis : The compound has been shown to produce a pronounced diuretic effect, primarily mediated by central nervous system mechanisms rather than peripheral actions .
- Psychotomimetic Effects : this compound can cause disturbances in perception and body image, including depersonalization and derealization, which are significant considerations for its therapeutic use .
Case Study 1: Analgesic Efficacy
In a study involving non-human primates, this compound was administered to evaluate its analgesic efficacy compared to traditional opioids. Results indicated that while this compound provided effective pain relief, subjects exhibited signs of dysphoria rather than euphoria, differentiating it from morphine .
Case Study 2: Diuretic Action
Research conducted on cynomolgus monkeys demonstrated that this compound significantly reduced intraocular pressure and altered aqueous humor dynamics, suggesting potential applications in treating glaucoma .
Tolerance and Dependence
Repeated administration of this compound leads to tolerance regarding its analgesic effects. Despite its efficacy, the absence of physical dependence liability makes it an intriguing candidate for further research in pain management and addiction therapy. Studies indicate that this compound can reduce self-administration of ethanol and cocaine in animal models, highlighting its potential role in addiction treatment .
Potential Therapeutic Applications
- Pain Management : Given its potent analgesic properties without the severe side effects typical of mu-opioids.
- Addiction Therapy : Its ability to decrease substance self-administration suggests a role in treating alcohol and drug dependencies.
- Ocular Hypertension Treatment : The diuretic effect may offer therapeutic avenues for managing conditions like glaucoma.
Properties
CAS No. |
83829-76-9 |
---|---|
Molecular Formula |
C20H29NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H29NO2/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3/t17-,20?/m1/s1 |
InChI Key |
ZDXGFIXMPOUDFF-DIAVIDTQSA-N |
SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
Isomeric SMILES |
CCC12CCN([C@@H](C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
Canonical SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
Synonyms |
2-(1-hydroxy-cyclopropylmethyl)-5-ethyl-9,9-dimethyl-2'-hydroxy-6,7-benzomorphan bremazocine bremazocine hydrochloride, (+-)-isomer bremazocine hydrochloride, (2R)-isomer bremazocine, (+-)-isomer bremazocine, (2S)-isome |
Origin of Product |
United States |
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